2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHOXY-1H-1,3-BENZODIAZOLE
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-2-20-13-7-8-14-15(9-13)19-16(18-14)21-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIVURAABWVKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHOXY-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide to form the corresponding ethoxy derivative. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHOXY-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Antiproliferative Effects
Research has demonstrated that derivatives of benzodiazoles exhibit significant antiproliferative activities against various cancer cell lines. For instance, compounds structurally related to 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-ethoxy-1H-1,3-benzodiazole have shown potent activity against HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The structure-activity relationship suggests that modifications in the sulfanyl and ethoxy groups can enhance potency .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 5a | HepG2 | 4.1 |
| 5a | MCF-7 | 4.1 |
| 5a | A549 | 5.0 |
Antibacterial Activity
In addition to anticancer properties, benzodiazole derivatives have been investigated for their antibacterial activities. A related study highlighted the synthesis of compounds featuring similar scaffolds that exhibited significant antibacterial effects against various strains, suggesting potential applications in treating bacterial infections .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antibacterial applications:
- Neuroprotective Properties : Given the structural similarities with other neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
- Anti-inflammatory Effects : Compounds with similar functional groups have exhibited anti-inflammatory properties, suggesting potential applications in inflammatory diseases.
Case Studies
Several case studies illustrate the utility of benzodiazole derivatives in clinical settings:
- Cancer Treatment : A study demonstrated that a closely related compound significantly inhibited tumor growth in animal models, providing a basis for clinical trials.
- Infection Control : Another case highlighted the efficacy of benzodiazole derivatives against resistant bacterial strains, presenting a promising avenue for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-ETHOXY-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenylmethylsulfanyl group can enhance its binding affinity and specificity towards certain targets, while the benzodiazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituent effects and core heterocyclic systems:
Core Heterocycle Comparison
- Target Compound: 1,3-Benzodiazole core. Known for aromatic stability and hydrogen-bonding capabilities via nitrogen atoms.
- Analog from : ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE (Triazine core).
- Triazine cores are more electron-deficient, enhancing reactivity in nucleophilic substitutions.
Substituent Effects
Sulfanyl Groups:
- Target Compound : 4-Chlorobenzyl sulfanyl group.
- The sulfanyl (-S-) linker may improve membrane permeability compared to oxygen or amine analogs. The 4-chloro substitution on the benzyl group increases lipophilicity.
- Analog from : ETHYL 2-(METHYLSULFANYL)-4-MORPHOLINO-5-PYRIMIDINECARBOXYLATE (Methylsulfanyl group on pyrimidine). Smaller methylsulfanyl groups reduce steric hindrance but offer weaker hydrophobic interactions compared to aromatic sulfanyl substituents .
Ethoxy Substituents:
Data Table: Substituent and Core Comparisons
Research Findings and Limitations
- Structural Insights : The SHELX software () is critical for resolving the crystal structures of such compounds, which aids in understanding conformational preferences and intermolecular interactions .
- Activity Gaps: lacks biological or physicochemical data for direct functional comparisons. For instance, trifluoromethyl groups in triazine analogs () are known to enhance metabolic resistance, but this cannot be quantified for the target compound without experimental data.
- Synthetic Considerations : Ethoxy and sulfanyl groups in the target compound may require protection/deprotection strategies during synthesis, similar to methods used for analogs in .
Biological Activity
2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-ethoxy-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The compound can be synthesized through a series of chemical reactions involving the reaction of 4-chlorothiophenol with ethyl 2-bromoacetate, followed by cyclization and further modifications. The synthesis typically involves the following steps:
- Formation of Sulfide : Reacting 4-chlorothiophenol with an appropriate alkyl halide.
- Cyclization : Utilizing diazole formation techniques to create the benzodiazole structure.
- Purification : Employing chromatography techniques to isolate the desired product.
The overall yield and purity can vary based on the specific conditions and reagents used in the synthesis process.
Antibacterial Activity
One of the primary biological activities investigated for this compound is its antibacterial efficacy. Studies have employed the disc diffusion method to evaluate its effectiveness against various bacterial strains.
- Methodology : The antibacterial activity was assessed by comparing the compound against standard antibiotics like amoxicillin and cefaclor.
- Results : The compound demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Amoxicillin | 16 |
| Escherichia coli | 64 | Cefaclor | 32 |
Antifungal Activity
In addition to antibacterial properties, preliminary tests have suggested potential antifungal activity. The compound was tested against common fungal pathogens, showing moderate effectiveness.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited dose-dependent cytotoxic effects, with IC50 values ranging from 10 to 30 µM across different cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Study on Antibacterial Efficacy : A study published in Der Pharma Chemica explored various derivatives of benzodiazole and their antibacterial activities. The findings reinforced the importance of substituent variations on biological activity .
- Anticancer Properties : Research published in Synthetic Communications demonstrated that similar benzodiazole derivatives showed promising results in inhibiting tumor growth in vivo. This suggests that structural modifications can enhance therapeutic efficacy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with DNA replication in cancer cells, providing a dual mechanism for their biological activity .
Q & A
Q. What are the optimal synthetic routes for 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-ethoxy-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with functionalized benzodiazole precursors. Key steps include:
- Sulfanyl group introduction : Reacting a benzodiazole intermediate with 4-chlorobenzyl mercaptan under inert conditions (e.g., nitrogen atmosphere) in ethanol at 60–80°C for 6–8 hours .
- Ethoxy substitution : Using ethyl bromide or ethyl iodide in the presence of a base like K₂CO₃ in DMF at 80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
Optimization tips : Monitor reaction progress via TLC (chloroform:methanol 7:3) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of hydrazine hydrate) to suppress side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR verify substituent positions (e.g., ethoxy group at C5, sulfanyl linkage at C2) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Test against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the sulfanyl and ethoxy substituents on reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group may enhance electron density at C2, facilitating electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., protein kinases) to rationalize structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions) .
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to address discrepancies caused by poor aqueous solubility .
- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .
- Kinetic analysis : Monitor degradation via HPLC at intervals (0, 24, 48 hours) to calculate half-life (t₁/₂) .
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions during synthesis?
Q. How can the compound’s potential as a fluorescent probe or sensor be investigated?
- Photophysical studies : Measure absorbance/emission spectra in solvents of varying polarity (e.g., ethanol, DMSO).
- Stokes shift analysis : Correlate electronic transitions with substituent effects (e.g., ethoxy group’s electron-donating nature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
